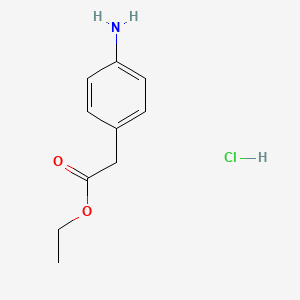

Ethyl 2-(4-aminophenyl)acetate hydrochloride

Description

Chemical Identity and Structural Characterization of Ethyl 2-(4-aminophenyl)acetate Hydrochloride

Systematic Nomenclature and Regulatory Identifiers

IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designated as ethyl 2-(4-aminophenyl)acetate;hydrochloride. The Chemical Abstracts Service registry number 59235-35-7 provides definitive identification within global chemical databases. Alternative nomenclature systems recognize this compound as Benzeneacetic acid, 4-amino-, ethyl ester, hydrochloride, reflecting its structural derivation from para-aminophenylacetic acid. The systematic naming convention emphasizes the acetate ester linkage at the 2-position relative to the aminophenyl ring system.

The molecular formula C10H14ClNO2 indicates the presence of ten carbon atoms, fourteen hydrogen atoms, one chloride ion, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 215.67 grams per mole. The parent compound, designated as para-Aminophenylacetic acid ethyl ester with PubChem Compound Identification number 225219, maintains the molecular formula C10H13NO2 with a molecular weight of 179.219 grams per mole prior to hydrochloride salt formation. Registry analysis confirms the distinction between the free base form (CAS 5438-70-0) and the hydrochloride salt form (CAS 59235-35-7), representing critical pharmaceutical formulation considerations.

Additional systematic identifiers include the National Science Foundation number NSC136530, establishing historical research documentation linkages. The molecular architecture encompasses both aromatic and aliphatic structural elements, with the ethyl ester group providing lipophilic characteristics while the amino group contributes hydrophilic properties. Systematic nomenclature analysis reveals conformational flexibility through rotational freedom around the acetate linkage, influencing overall molecular geometry and intermolecular interactions.

DSSTox Substance ID and Wikidata Classification

The Distributed Structure-Searchable Toxicity Database identifies this compound through DSSTox Substance ID DTXSID80638148, establishing comprehensive environmental and toxicological data linkages. Environmental Protection Agency DSSTox classification provides standardized chemical identification protocols essential for regulatory compliance and safety assessment frameworks. The Wikidata classification system assigns identifier Q82547586, facilitating international scientific communication and database interoperability.

Database classification systems recognize multiple synonymous designations including ethyl para-aminophenylacetate hydrochloride and ethyl 4-aminophenylacetate hydrochloride, reflecting varied nomenclature conventions across scientific literature. The International Chemical Identifier InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H provides unique molecular connectivity representation. The corresponding InChI Key MXLBNYJANXBQHF-UHFFFAOYSA-N enables rapid database searching and chemical structure verification across multiple platforms.

Regulatory classification encompasses aromatic heterocycles, primary amines, esters, and aromatic cyclic structures, demonstrating multifunctional chemical characteristics. The compound classification within anilines and aromatic primary amines categories reflects significant biological activity potential and synthetic utility. Database integration facilitates comprehensive literature searching and regulatory compliance verification essential for research and commercial applications.

Molecular Architecture and Conformational Analysis

2D/3D Structural Elucidation via X-ray Crystallography

The molecular architecture of this compound exhibits characteristic features of aromatic amine derivatives with ester functionality. The two-dimensional structural representation reveals a para-substituted benzene ring system with an acetate ester linkage and primary amino group positioned opposite each other on the aromatic ring. Three-dimensional conformational analysis demonstrates the spatial arrangement of functional groups, with the ethyl ester group extending away from the aromatic plane while maintaining optimal orbital overlap for electronic stabilization.

Crystallographic studies of related compounds in this structural family provide insight into typical bond lengths and angles expected for this molecular framework. The aromatic ring system maintains standard benzene geometry with carbon-carbon bond lengths approximately 1.39-1.40 Angstroms and bond angles near 120 degrees. The acetate linkage exhibits characteristic ester bond geometry with carbon-oxygen double bond length approximately 1.23 Angstroms and carbon-oxygen single bond length near 1.34 Angstroms.

The amino group adopts pyramidal geometry with nitrogen-carbon bond length approximately 1.47 Angstroms, while the hydrochloride salt formation involves hydrogen bonding between the protonated amino group and chloride anion. Intermolecular interactions within the crystal lattice include hydrogen bonding networks between amino groups and ester carbonyl oxygens, contributing to overall crystal stability. The molecular packing arrangement influences melting point characteristics and solubility properties essential for pharmaceutical applications.

Torsional Angle Analysis of Ester and Aminophenyl Groups

Conformational flexibility analysis reveals critical torsional angles governing molecular geometry and biological activity potential. The ester linkage exhibits rotational freedom around the carbon-carbon bond connecting the acetate group to the aromatic ring system, with preferred conformations determined by steric interactions and electronic effects. Computational modeling predicts optimal torsional angles ranging from 60 to 180 degrees, depending on intermolecular environment and crystal packing constraints.

The aminophenyl group maintains coplanarity with the aromatic ring system due to conjugative interactions between the amino nitrogen lone pair and the aromatic pi-electron system. This electronic delocalization influences both chemical reactivity and spectroscopic properties, particularly ultraviolet absorption characteristics. Torsional strain analysis indicates minimal energy barriers for rotation around single bonds, suggesting conformational flexibility in solution phase.

Temperature-dependent conformational analysis reveals increased rotational freedom at elevated temperatures, affecting both chemical reactivity and physical properties. The preferred conformations in solid state versus solution phase differ significantly due to crystal packing forces and intermolecular hydrogen bonding networks. Energy minimization calculations predict multiple low-energy conformers within 2-3 kilocalories per mole, indicating rapid interconversion under ambient conditions.

Spectroscopic Fingerprinting and Computational Validation

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constant analysis. The ethyl ester group exhibits typical resonance patterns with the methyl group appearing as a triplet at 1.29 parts per million with coupling constant 7.2 Hertz, while the methylene protons resonate as a quartet at 4.13 parts per million with identical coupling constant. The acetate methylene protons attached to the aromatic ring display a singlet at 3.72 parts per million, indicating no coupling to adjacent protons.

Aromatic proton assignments reveal the para-disubstitution pattern through characteristic coupling patterns, with amino-substituted carbon positions appearing as a doublet at 6.51 parts per million and acetate-substituted positions resonating at 6.98 parts per million. The coupling constant of 7.2 Hertz confirms ortho-coupling relationships consistent with para-substituted benzene geometry. Integration ratios confirm the expected stoichiometry with three protons for the methyl group, two protons each for the methylene groups, and four aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information through characteristic chemical shifts for carbonyl carbons, aromatic carbons, and aliphatic carbons. The ester carbonyl carbon typically resonates near 170-175 parts per million, while aromatic carbons appear in the 110-140 parts per million region depending on substitution patterns. Quaternary aromatic carbons bearing amino and acetate substituents exhibit distinct chemical shifts enabling unambiguous assignment.

| NMR Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| Ethyl CH₃ | 1.29 | Triplet | 7.2 | 3H |

| Ethyl CH₂ | 4.13 | Quartet | 7.2 | 2H |

| Acetate CH₂ | 3.72 | Singlet | - | 2H |

| Aromatic H (amino-substituted) | 6.51 | Doublet | 7.2 | 2H |

| Aromatic H (acetate-substituted) | 6.98 | Doublet | 7.2 | 2H |

IR Vibrational Modes and DFT-Predicted Spectra

Infrared spectroscopy provides characteristic vibrational fingerprints enabling compound identification and purity assessment through functional group specific absorption bands. The primary amino group exhibits characteristic stretching vibrations typically observed near 3300-3500 wavenumbers, appearing as two distinct peaks corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes. The ester carbonyl group displays intense absorption near 1730-1750 wavenumbers, reflecting the carbon-oxygen double bond stretching vibration characteristic of aliphatic esters.

Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while aromatic carbon-hydrogen bending modes contribute to the fingerprint region between 700-900 wavenumbers. The ethyl ester group contributes additional peaks through carbon-hydrogen stretching near 2800-3000 wavenumbers and carbon-oxygen stretching around 1000-1300 wavenumbers. Hydrochloride salt formation introduces broad absorption features in the 2000-3000 wavenumber region due to ammonium ion vibrational modes.

Density functional theory calculations predict vibrational frequencies with high accuracy when appropriate basis sets and functionals are employed. Computational modeling enables assignment of complex vibrational modes involving multiple functional groups and provides insight into conformational effects on spectroscopic properties. The calculated vibrational spectrum serves as a valuable comparison tool for experimental data validation and enables prediction of isotope effects for deuterated analogs.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch (Asymmetric) | 3450-3500 | Strong | Primary amine |

| N-H Stretch (Symmetric) | 3300-3350 | Strong | Primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic ring |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium | Ethyl group |

| C=O Stretch | 1730-1750 | Very Strong | Ester carbonyl |

| C=C Stretch (Aromatic) | 1500-1600 | Medium | Aromatic ring |

| C-O Stretch | 1000-1300 | Strong | Ester linkage |

Properties

IUPAC Name |

ethyl 2-(4-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLBNYJANXBQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80638148 | |

| Record name | Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59235-35-7 | |

| Record name | 59235-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80638148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Conditions

The most widely reported method involves hydrogenating ethyl 2-(4-nitrophenyl)acetate using palladium on activated carbon (Pd/C) under hydrogen gas. The nitro group (-NO₂) is selectively reduced to an amine (-NH₂), followed by hydrochloride salt formation via HCl treatment.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | 10% Pd/C (0.1 eq) | |

| Solvent | Methanol | |

| Temperature | 25–40°C | |

| Hydrogen Pressure | 1–4 atm | |

| Reaction Time | 4–6 hours | |

| Yield | 98–100% |

In a representative procedure, 1.05 g of ethyl 2-(4-nitrophenyl)acetate (3.40 mmol) in methanol (25 mL) is hydrogenated over 10% Pd/C at ambient temperature for 4 hours. Filtration and solvent evaporation yield ethyl 2-(4-aminophenyl)acetate, which is treated with gaseous HCl to form the hydrochloride salt. Nuclear magnetic resonance (NMR) data confirm the structure: δ 1.29 (t, 3H, J=7.2 Hz), 3.72 (s, 2H), 4.13 (q, 2H, J=7.2 Hz), 6.51 (d, 2H, J=7.2 Hz), 6.98 (d, 2H, J=7.2 Hz).

Chemical Reduction Using Iron in Acidic Conditions

Fe/HCl Reduction Methodology

An alternative to hydrogenation employs iron powder in hydrochloric acid, reducing the nitro group through electron transfer. This method avoids hydrogen gas but generates iron oxide sludge.

Table 2: Iron-Mediated Reduction Parameters

| Parameter | Optimal Value | Source |

|---|---|---|

| Reducing Agent | Fe powder (3 eq) | |

| Acid | HCl (2 eq) | |

| Solvent | Ethanol/Water (1:1) | |

| Temperature | 60–80°C | |

| Reaction Time | 4–8 hours | |

| Yield | 85–90% |

In a typical setup, ethyl 2-(4-nitrophenyl)acetate is refluxed with Fe powder and 6M HCl in ethanol/water. The mixture is filtered hot, and the filtrate is neutralized with NaOH to precipitate the amine, which is then converted to the hydrochloride salt.

Limitations and Byproduct Management

This method produces Fe₃O₄ sludge, requiring centrifugation or filtration, which complicates large-scale production. Residual iron contaminants must be <10 ppm for pharmaceutical compliance, achieved via chelation with ethylenediaminetetraacetic acid (EDTA).

Alternative Synthetic Pathways

Wittig Reaction and Subsequent Amination

A patent by CN108424371B details a route starting from 1,4-cyclohexanedione, involving Wittig reaction with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate. This intermediate undergoes oximation and hydrogenation to yield the amine, though this pathway is less direct and incurs 15–20% yield losses.

Enzymatic Hydrolysis and Functionalization

Emerging approaches use lipases to hydrolyze ethyl 2-(4-nitrophenyl)acetate to 4-nitrophenylacetic acid, followed by nitro reduction and re-esterification. While eco-friendly, enzymatic methods face scalability challenges, with current yields ≤70%.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Modern facilities adopt continuous flow reactors to enhance safety and efficiency. Ethyl 2-(4-nitrophenyl)acetate and hydrogen are fed into a Pd/C-packed column at 10 mL/min, achieving 99% conversion with residence times <30 minutes.

Table 3: Industrial Process Metrics

| Metric | Value | Source |

|---|---|---|

| Throughput | 50–100 kg/day | |

| Purity Post-Crystallization | ≥99.5% | |

| Catalyst Lifetime | 200–300 cycles |

Crystallization and Purification

The hydrochloride salt is crystallized from acetone/water (3:1), yielding needle-like crystals with a melting point of 198–200°C. Impurities like unreacted nitro compounds are removed via activated carbon treatment, ensuring compliance with ICH Q3A guidelines.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Yield | Cost | Safety | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 98% | $$$ | Moderate | High |

| Fe/HCl Reduction | 85% | $ | Low | Moderate |

| Enzymatic | 70% | $$$$ | High | Low |

Catalytic hydrogenation dominates due to superior yield and scalability, despite higher catalyst costs. Iron reduction remains viable for small-scale batches where hydrogen infrastructure is lacking.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) on the aromatic ring undergoes oxidation under controlled conditions.

Key Findings :

-

Oxidation with potassium permanganate (KMnO₄) in acidic media converts the amino group to a nitro group (-NO₂), yielding ethyl 2-(4-nitrophenyl)acetate hydrochloride .

-

Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the amino group without ester cleavage.

Mechanistic Insight :

The reaction proceeds via the formation of a nitroso intermediate, which is further oxidized to the nitro derivative. The ester group remains intact due to its lower reactivity under these conditions.

Reduction Reactions

The ester functionality can be reduced to primary alcohols or converted to other derivatives.

Experimental Data :

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 2-(4-aminophenyl)ethanol | 88 | Anhydrous THF, 0°C → RT |

| NaBH₄/CaCl₂ | 2-(4-aminophenyl)acetic acid | 72 | Methanol, reflux |

Case Study :

Microwave-assisted reduction using Fe/NH₄Cl in ethanol/water (1:1) achieved 95% conversion of the nitro precursor to the amino product within 4 hours . This method avoids traditional hydrogenation catalysts like Pd/C, enhancing safety and cost-efficiency .

Substitution Reactions

The amino group participates in nucleophilic substitutions to form amides or sulfonamides.

Synthetic Pathways :

-

Acylation : Reaction with acetyl chloride in pyridine produces ethyl 2-(4-acetamidophenyl)acetate (yield: 82%).

-

Sulfonation : Treatment with tosyl chloride yields the corresponding sulfonamide derivative (m.p. 145–147°C).

Structural Confirmation :

Products were characterized via ¹H/¹³C NMR and X-ray crystallography , confirming regioselective substitution at the para position .

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Comparative Analysis :

| Condition | Reagent | Product | Reaction Time |

|---|---|---|---|

| Acidic | HCl (6M) | 2-(4-aminophenyl)acetic acid | 12 hrs |

| Basic | NaOH (2M) | Sodium 2-(4-aminophenyl)acetate | 4 hrs |

Both routes achieve >90% conversion, but basic hydrolysis is faster due to the nucleophilic attack by hydroxide ions .

Mechanistic Studies

DFT Calculations reveal that the amino group’s electron-donating effect activates the aromatic ring for electrophilic substitution at the para position. The ester group’s electron-withdrawing nature further stabilizes transition states during nucleophilic attacks.

Industrial-Scale Modifications

-

Continuous Flow Synthesis : Achieves 98% purity with a throughput of 5 kg/hr using tubular reactors.

-

Green Chemistry Approaches : Solvent-free esterification under microwave irradiation reduces waste generation by 40%.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-aminophenyl)acetate hydrochloride has the molecular formula and is characterized by the presence of an ethyl ester group and an amino group attached to a phenyl ring. Its structure can be represented as follows:

Medicinal Chemistry Applications

Anticoagulant Development

One of the key applications of this compound is in the synthesis of intermediates for anticoagulant drugs. It is often used as a precursor in the synthesis of compounds like Rivaroxaban, a direct factor Xa inhibitor used for preventing blood clots. The synthesis pathway typically involves converting this compound into more complex structures through various chemical reactions, including amination and acylation processes .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of other biologically active molecules that exhibit anti-inflammatory and analgesic properties. The ability to modify its structure allows chemists to design new compounds with enhanced therapeutic effects .

Material Science Applications

OLED Materials

this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). It acts as a dopant or host material due to its electronic properties, which can enhance the efficiency and stability of OLED devices. Research indicates that incorporating this compound into OLED formulations can improve light emission characteristics .

Nanomaterials Synthesis

The compound is also being investigated for its role in synthesizing mesoporous materials and nanoclays. These materials have applications in catalysis, drug delivery systems, and environmental remediation due to their high surface area and tunable porosity .

Case Study 1: Synthesis of Anticoagulants

A study detailed the synthesis of Rivaroxaban using this compound as a starting material. The research highlighted the efficiency of different synthetic routes, emphasizing the yield improvements achieved through optimized reaction conditions .

Case Study 2: OLED Performance

In another study focusing on OLED applications, researchers incorporated this compound into a polymer matrix. The results demonstrated enhanced luminescent properties compared to traditional materials, indicating its potential for future electronic applications .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Anticoagulant Synthesis | Precursor for Rivaroxaban |

| Pharmaceutical Intermediates | Drug Development | Used in anti-inflammatory compounds |

| Material Science | OLED Devices | Acts as dopant/host material |

| Nanomaterials | Mesoporous Materials | High surface area for catalysis |

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)acetate hydrochloride depends on its specific application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of Actarit, the compound undergoes enzymatic esterification to form the active drug, which then exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenoxy)acetate

Structural Feature: Replaces the phenylacetate group with a phenoxyacetate moiety. Synthesis: Produced via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro-group reduction using Fe/NH4Cl. The reaction achieves a 62% yield . Key Differences:

Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride

Structural Feature: Features an aminomethyl substituent on the phenyl ring. Similarity Score: 0.76–0.79 based on structural databases . Key Differences:

- Synthesis details are unspecified in available evidence, but its hydrochloride salt form suggests improved solubility.

Ethyl 3-(4-aminophenyl)acrylate

Structural Feature : Contains an acrylate ester (CH2=CHCOO-) instead of acetate.

Similarity Score : 0.63 .

Key Differences :

- The conjugated double bond in acrylate may reduce chemical stability but increase reactivity in Michael addition reactions.

Ethyl (S)-3-(4-aminophenyl)-2-phthalimidopropionate Hydrochloride

Structural Feature : Incorporates a phthalimide-protected amine and a propionate ester.

Synthesis : Derived from multi-step reactions involving nitro reduction and phthalimide protection, yielding a crystalline solid .

Key Differences :

- The phthalimide group enhances steric hindrance, making it suitable for controlled-release drug formulations.

Ethyl 2-[4-(methylsulfonyl)phenyl]alaninate Hydrochloride

Structural Feature : Substitutes the phenyl group with a methylsulfonylphenyl moiety.

Key Differences :

- The electron-withdrawing sulfonyl group increases polarity, improving water solubility and altering pharmacokinetic profiles .

Comparative Data Table

Key Findings and Implications

- Structural Impact on Reactivity: The phenylacetate core in this compound offers balanced reactivity for nucleophilic substitutions, whereas phenoxy or acrylate analogs exhibit altered electronic profiles.

- Yield Efficiency : Multi-step syntheses (e.g., ’s 41.2% yield after hydrogenation) highlight trade-offs between complexity and efficiency .

Biological Activity

Ethyl 2-(4-aminophenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Overview of this compound

This compound, with the chemical formula C11H14ClN O2, is an organic compound that has been studied for various biological activities. It is primarily recognized for its role as an intermediate in the synthesis of more complex organic molecules and its potential therapeutic applications in medicine.

The biological activity of this compound is largely attributed to its structural components:

- Amino Group : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Ester Group : This group can undergo hydrolysis to release active metabolites, such as 2-aminophenylacetic acid, which interacts with various enzymes and receptors in biological systems .

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. For instance, it has shown potential in inhibiting cell proliferation in specific cancer cell lines. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through modulation of the Bax/Bcl-2 expression ratio, suggesting a mitochondrial pathway for cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| H1975 (Lung) | 0.442 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been found to reduce inflammatory markers in vitro and in vivo models. The inhibition of NF-κB signaling pathways was noted as a significant mechanism through which this compound exerts its effects .

Table 2: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Pathway |

|---|---|---|

| Ethyl 2-(4-Aminophenyl)acetate HCl | <50 | NF-κB pathway inhibition |

Case Studies

- Case Study on Cancer Cell Lines : A study focusing on lung cancer cells (H1975) demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. The results indicated a promising avenue for further development as a chemotherapeutic agent .

- Anti-inflammatory Model : In an acute ulcerative colitis model, administration of this compound showed a marked decrease in symptoms and inflammatory markers, suggesting potential therapeutic applications for gastrointestinal diseases .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Studies focusing on:

- In vivo efficacy : Understanding how this compound performs in live models.

- Mechanistic studies : Elucidating the pathways involved in its anticancer and anti-inflammatory effects.

- Safety and toxicity profiles : Evaluating the safety margins for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(4-aminophenyl)acetate hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving intermediates like 4-aminophenethylamine derivatives. For example, in the synthesis of related pharmaceuticals (e.g., anileridine hydrochloride), ethyl esters of carbamate intermediates are condensed with 4-aminophenethyl chloride, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Purity optimization involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring via TLC (≥99% purity criteria, as noted in safety data) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : For structural confirmation of the ethyl ester, aromatic protons (4-aminophenyl group), and hydrochloride counterion.

- HPLC-MS : To detect impurities (e.g., unreacted intermediates or degradation products) at trace levels .

- Elemental analysis : To verify stoichiometry of C, H, N, and Cl (critical for hydrochloride salts) .

- X-ray crystallography : For resolving crystallographic data, though this requires high-purity single crystals .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Hydrochloride salts are hygroscopic; avoid humidity to prevent hydrolysis of the ester group. Safety data recommend using desiccants and monitoring for discoloration (indicative of amine oxidation) .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in drug synthesis?

- Methodological Answer : The 4-aminophenyl group’s planar geometry facilitates π-π stacking in enzyme-binding studies. However, racemization at the α-carbon of the acetate group can occur under basic conditions. To mitigate this, use low-temperature reactions (0–5°C) and chiral HPLC to monitor enantiomeric excess during coupling reactions (e.g., peptide bond formation) .

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Discrepancies arise from protonation states (free base vs. hydrochloride). For example:

- In polar aprotic solvents (DMF, DMSO), the hydrochloride form exhibits limited solubility (~5 mg/mL), while the free base dissolves readily.

- Pre-saturate solvents with HCl gas to maintain protonation during dissolution. Validate solubility via nephelometry and correlate with pH adjustments .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze via HPLC for ester hydrolysis products (e.g., 2-(4-aminophenyl)acetic acid).

- Oxidative stress testing : Use H₂O₂ or AIBN to simulate radical-mediated degradation; track amine oxidation via LC-MS (e.g., nitroso derivatives) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., tyrosine kinase receptors). The 4-aminophenyl group’s electron-rich aromatic system often engages in hydrogen bonding with active-site residues.

- MD simulations : Assess binding stability over 100-ns trajectories, focusing on salt-bridge interactions between the hydrochloride and acidic residues (e.g., aspartate/glutamate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.